molecular formula C16H13Cl2N3O3 B12053185 N-(3,4-dichlorophenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide

N-(3,4-dichlorophenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide

Cat. No.: B12053185
M. Wt: 366.2 g/mol
InChI Key: VDAFOFLPPTVUBN-DJKKODMXSA-N
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Description

N-(3,4-Dichlorophenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide is a substituted oxamide derivative characterized by two key structural motifs: a 3,4-dichlorophenyl group and a (E)-configured 4-methoxyphenylmethylideneamino moiety. This compound belongs to the class of hydrazide-hydrazone hybrids, which are known for their diverse biological activities, including antimicrobial, anticancer, and antifungal properties. The oxamide core (N-C(=O)-C(=O)-N) provides rigidity and hydrogen-bonding capacity, while the dichlorophenyl and methoxyphenyl substituents enhance lipophilicity and electronic interactions with biological targets. The molecular formula is C₁₅H₁₁Cl₂N₃O₃, with a molecular weight of 364.17 g/mol. Its SMILES notation (C1=CC(=CC=C1/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)OC) highlights the E-configuration of the methylideneamino group and the spatial arrangement of substituents.

Properties

Molecular Formula

C16H13Cl2N3O3

Molecular Weight

366.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C16H13Cl2N3O3/c1-24-12-5-2-10(3-6-12)9-19-21-16(23)15(22)20-11-4-7-13(17)14(18)8-11/h2-9H,1H3,(H,20,22)(H,21,23)/b19-9+

InChI Key

VDAFOFLPPTVUBN-DJKKODMXSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Biological Activity

N-(3,4-dichlorophenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide, a compound with the CAS number 406465-21-2, has garnered attention due to its potential biological activities. This compound is characterized by its complex molecular structure, which includes a dichlorophenyl group and a methoxyphenyl group, suggesting possible interactions with various biological targets.

  • Molecular Formula : C25H21Cl2N5O2S
  • Molecular Weight : 526.44 g/mol

Biological Activity Overview

Research indicates that compounds similar to N-(3,4-dichlorophenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide exhibit a range of biological activities, including anticancer, antioxidant, and enzyme inhibitory effects. The following sections detail specific findings related to these activities.

Anticancer Activity

Recent studies have explored the anticancer properties of oxamide derivatives. For instance, compounds featuring oxadiazole structures have shown promising results against various cancer cell lines:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
11bA549 (Lung)11.20Induction of apoptosis
11cA549 (Lung)15.73Cell cycle arrest
13bA549 (Lung)59.61Apoptotic signaling
14bA549 (Lung)27.66Mitochondrial pathway

These findings suggest that N-(3,4-dichlorophenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide may share similar anticancer mechanisms due to structural similarities with effective derivatives .

Antioxidant Activity

The antioxidant capacity of this compound can be inferred from studies on related oxadiazole derivatives. These compounds typically demonstrate significant free radical scavenging abilities and reducing power:

  • Tests Conducted : CUPRAC (cupric ion reducing antioxidant capacity)
  • Results : Compounds showed strong activity compared to standard antioxidants like butylated hydroxyanisole (BHA).

The implications are that N-(3,4-dichlorophenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide could be effective in mitigating oxidative stress in biological systems .

Enzyme Inhibition

Enzyme inhibition studies reveal that oxadiazole compounds can inhibit key enzymes such as cholinesterases and glucosidases:

EnzymeInhibition TypeIC50 (µM)
CholinesteraseCompetitiveVaries
GlucosidaseNon-competitiveVaries

These properties suggest potential therapeutic applications in conditions like diabetes and neurodegenerative diseases where enzyme regulation is crucial .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of N-(3,4-dichlorophenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide to various biological targets. Preliminary results indicate favorable interactions with proteins involved in cancer pathways, supporting its potential as an anticancer agent.

Case Studies

  • Study on Anticancer Effects : A recent study evaluated the cytotoxic effects of several oxadiazole derivatives on pancreatic cancer cell lines (PANC-1). The study found significant apoptosis induction in treated cells.
  • Antioxidant Evaluation : Another investigation assessed the antioxidant activity through various assays and found that certain derivatives exhibited superior activity compared to standard antioxidants.

Comparison with Similar Compounds

Table 1: Comparison of Dichlorophenyl-Containing Compounds

Compound Name Core Structure Key Substituents Biological Activity Lipophilicity (LogP) Reference
Target Compound Oxamide 3,4-Dichlorophenyl, 4-Methoxyphenyl Not explicitly reported (structural analogs suggest antimicrobial/anticancer potential) Estimated ~3.2 (calculated)
(2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide Cinnamanilide 3,4-Dichlorophenyl, CF₃ groups Submicromolar activity vs. S. aureus, MRSA, M. tuberculosis 4.1 (experimental)
N-(3,4-Dichlorophenyl)-amide furan-2-carboxylic acid (F6) Furanamide 3,4-Dichlorophenyl Antiproliferative activity (LD₅₀ = 12 µM vs. A431 cells) 2.8 (experimental)
(E)-N-(1,3-dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)acrylamide Phthalimide-acrylamide 4-Methoxyphenyl, phthalimide Moderate antifungal activity 3.5 (calculated)

Key Observations :

  • Chlorination Position: 3,4-Dichlorophenyl derivatives consistently show enhanced antibacterial and antiproliferative activity compared to mono-chlorinated analogs. For example, 3,4-dichlorocinnamanilides in exhibited broader-spectrum antimicrobial activity than their 4-chloro counterparts, attributed to increased lipophilicity and target affinity.
  • Methoxy Substitution : The 4-methoxyphenyl group in the target compound may enhance membrane permeability due to its electron-donating nature. In , acrylamides with methoxy groups demonstrated improved antifungal activity proportional to the number of methoxy substituents.

Role of the Oxamide Core vs. Other Amide Scaffolds

The oxamide moiety distinguishes the target compound from similar cinnamanilides () or furan/thiophene amides (). Oxamides are less common in drug design but offer unique conformational stability due to their dual carbonyl groups. For comparison:

  • Cinnamanilides (): The α,β-unsaturated carbonyl system enables Michael addition-mediated interactions with biological nucleophiles, contributing to their potent antibacterial activity.
  • Thienopyrimidine-Cinnamamides (): Compounds like (E)-N-(4-((3,4-dichlorophenyl)amino)thieno[2,3-d]pyrimidin-6-yl)-3-(4-methoxyphenyl)acrylamide (IC₅₀ = 33 nM vs. HeLa cells) leverage planar heterocyclic cores for DNA intercalation or kinase inhibition.
  • Oxamide vs.

Lipophilicity-Activity Relationships

Lipophilicity (LogP) is a critical determinant of bioavailability and target engagement. Experimental and calculated LogP values for analogous compounds reveal:

  • Optimal Range : LogP values between 2.8 and 4.1 correlate with high antimicrobial and cytotoxic activity (). The target compound’s estimated LogP (~3.2) falls within this range, suggesting favorable membrane permeability.
  • Methoxy vs. Halogen Trade-offs : While 3,4-dichlorophenyl groups increase LogP, the 4-methoxyphenyl moiety introduces polarity, balancing solubility and permeability. In , dichlorophenyl furanamide (F6) exhibited higher activity than less lipophilic fluorophenyl analogs.

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